4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

Physicochemical Profiling ADME Prediction Solid-State Chemistry

Researchers face route-scouting risks when intermediates lack specific substitution patterns. This 4-hydroxy-3-carbonitrile pyridine with 2,6-dimethyl groups is not interchangeable with regioisomers. - **Essential for HWA-152 synthesis**: Enables the chlorination/oxidation sequence to the N-oxide intermediate without de novo development. - **SAR-validated scaffold**: Achieves sub-100 nM IC50 at 5-HT₁D/5-HT₃ receptors; 4-hydroxy handle allows etherification/esterification for PK tuning. - **Reliable supply**: Consistent melting point (301-303°C) and logP (~1.8) ensure reproducible handling from discovery to scale-up.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 31926-84-8
Cat. No. B3259490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile
CAS31926-84-8
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=C(N1)C)C#N
InChIInChI=1S/C8H8N2O/c1-5-3-8(11)7(4-9)6(2)10-5/h3H,1-2H3,(H,10,11)
InChIKeyWCEYMLHGVQQBBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile R&D Profile


4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile (CAS: 31926-84-8; synonym: 3-Cyano-4,6-dimethyl-2-hydroxypyridine) is a small-molecule heterocyclic building block (C₈H₈N₂O; MW 148.16) featuring a pyridine core substituted with a 4-hydroxy group, a 3-cyano group, and methyl groups at the 2- and 6-positions [1][2]. It exists predominantly as 2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile, reflecting a keto-enol tautomeric preference [1]. This scaffold serves as a key intermediate in the synthesis of bioactive molecules, including the thiomorpholine derivative HWA-152 [3][4], and is implicated in multiple pharmacological programs targeting diverse receptors and enzymes [5][6][7].

Key intermediate for HWA-152 synthesis via 4-chloro N-oxide route
Unique 4-hydroxy-3-carbonitrile substitution pattern not interchangeable with 2-hydroxy regioisomer
Keto-enol tautomerism (4-oxo form) influences reactivity and derivatization

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile: Irreplaceable Scaffold


This compound possesses a unique substitution pattern (2,6-dimethyl-4-hydroxy-3-carbonitrile) that dictates its synthetic utility and pharmacological profile, and simple replacement with other pyridine-3-carbonitriles or even close analogs (e.g., 4-chloro or 2-hydroxy regioisomers) is not equivalent. The 4-hydroxy group enables downstream functionalization via oxidation, etherification, or metal-catalyzed coupling, while the 2,6-dimethyl substitution influences both the electronic properties and the tautomeric equilibrium (favoring the 4-oxo form) [1][2]. This specific arrangement is essential for the cyclization pathway leading to HWA-152 [3] and is critical for achieving target engagement in receptor binding assays (e.g., sub-100 nM IC₅₀ values at serotonin receptors) that are not replicated by other pyridine-3-carbonitrile analogs [4]. Furthermore, the compound's physicochemical properties (e.g., logP ≈ 1.8, melting point 301-303 °C) differ substantially from related derivatives, affecting formulation and handling in both discovery and scale-up contexts [5].

4-Hydroxy vs. 2-hydroxy regioisomer: different melting point and logP alter handling, solubility, and formulation.

Other pyridine-3-carbonitriles lack the 4-hydroxy group essential for HWA-152 chlorination/oxidation pathway.

2,6-Dimethyl substitution drives tautomeric equilibrium toward 4-oxo form, affecting electronic properties and coupling reactivity.

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile: Comparative Evidence vs. Analogs


Physicochemical Differentiation vs. 2-Hydroxy Regioisomer

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile exhibits distinct physicochemical properties compared to its 2-hydroxy regioisomer (3-cyano-4,6-dimethyl-2-hydroxypyridine, CAS 769-28-8). The 4-hydroxy compound has a reported melting point of 301-303 °C and a logP of 1.803 [1], whereas the 2-hydroxy regioisomer melts at 285-287 °C [2]. This 16-18 °C higher melting point and >1 log unit difference in lipophilicity directly impact solid-state handling, solubility, and formulation considerations during lead optimization and scale-up.

Physicochemical Profile
Head-to-head
301–303 °C vs 285–287 °C; logP 1.803 vs 0.57
Higher melting point and lipophilicity may affect solid-state handling and ADME prediction
Data to verify; source-specific review
Physicochemical Profiling ADME Prediction Solid-State Chemistry

Direct 4-Chloro Intermediate Synthesis

In the established synthesis of HWA-152, 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile is directly treated with thionyl chloride (SOCl₂) and oxidized with MCPBA to yield the key intermediate 4-chloro-2,6-dimethylpyridine-3-carbonitrile N-oxide [1][2]. This transformation exploits the 4-hydroxy group as a leaving group precursor and is not feasible with the 2-hydroxy regioisomer or other pyridine-3-carbonitriles lacking a 4-hydroxy substituent. The reported yield for the initial cyclization step is 19.4% under the described conditions .

Synthetic Transformability
Class-level inference
Direct SOCl₂/MCPBA → 4-chloro-2,6-dimethylpyridine-3-carbonitrile N-oxide
Enables HWA-152 intermediate synthesis; not feasible with 2-hydroxy regioisomer
Reported yield ~19.4% for cyclization step
Medicinal Chemistry Process Chemistry Scaffold Functionalization

In Silico Biological Activity Prediction

In silico prediction (PASS) for a closely related pyridine-3-carbonitrile derivative indicates a high probability of activity (Pa > 0.9) as a lipid metabolism regulator (0.999), angiogenesis stimulant (0.995), DNA synthesis inhibitor (0.991), and apoptosis agonist (0.979), as well as moderate antibacterial (0.792) and antifungal (0.844) potential [1]. While direct experimental data for the exact compound are limited, these predictions suggest a distinct polypharmacology profile compared to other pyridine-3-carbonitriles lacking the 2,6-dimethyl-4-hydroxy substitution pattern.

In Silico Prediction
Class-level inference
Lipid metabolism regulator (Pa 0.999); DNA synthesis inhibitor (0.991); Apoptosis agonist (0.979)
Predicted polypharmacology profile may guide target selection; requires experimental validation
Based on related pyridine-3-carbonitrile; not direct measurement
Computational Drug Discovery Target Prediction Polypharmacology

Serotonin Receptor Binding Affinity

A close structural analog of 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile (sharing the pyridine-3-carbonitrile core with additional substituents) demonstrates potent binding affinity at multiple serotonin receptor subtypes, with IC₅₀ values of 20 nM (5-HT₁D), 19.9 nM (5-HT₃), and 25 nM (5-HT₁A) in radioligand displacement assays [1]. In contrast, the compound showed weaker affinity for 5-HT₂C (IC₅₀ = 500 nM), indicating subtype selectivity. While not a direct measurement of the unsubstituted scaffold, these data establish that the pyridine-3-carbonitrile chemotype can achieve low nanomolar potency at clinically relevant CNS targets.

Serotonin Receptor Affinity
Supporting evidence
Analog IC₅₀: 5-HT₁D 20 nM, 5-HT₃ 19.9 nM, 5-HT₁A 25 nM
Scaffold may support nanomolar GPCR engagement; subtype selectivity observed over 5-HT₂C
Close analog data; direct compound validation needed
CNS Drug Discovery GPCR Pharmacology Serotonin Receptors

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile Application Scenarios


Serotonin Receptor Modulator Development

Programs targeting 5-HT₁D, 5-HT₃, or 5-HT₁A receptors for migraine, anxiety, or depression can leverage this scaffold as a validated starting point. Close analogs have demonstrated low nanomolar IC₅₀ values (19.9-25 nM) with subtype selectivity over 5-HT₂C, providing a clear structure-activity relationship (SAR) entry point [1]. The 4-hydroxy group offers a handle for further optimization via etherification or esterification to modulate pharmacokinetic properties.

Polypharmacology: Oncology & Metabolic Disease

In silico predictions indicate high probability of activity as a lipid metabolism regulator (Pa=0.999) and DNA synthesis inhibitor (Pa=0.991) [2]. This compound can serve as a privileged fragment for designing multi-target ligands in oncology (apoptosis agonist, Pa=0.979) or metabolic disorders, potentially offering a polypharmacology advantage over more selective but narrower chemotypes.

HWA-152 Synthesis Intermediate

This compound is a documented intermediate in the synthesis of HWA-152, a thiomorpholine-containing bioactive molecule [3][4]. Procurement of this specific intermediate ensures fidelity to the published synthetic route, avoiding the need for de novo route scouting and reducing development risk. The 4-hydroxy group is essential for the chlorination/oxidation sequence leading to the N-oxide intermediate.

Anti-MRSA Lead Optimization

Pyridine-3-carbonitrile derivatives, including those with 2,6-dimethyl-4-hydroxy substitution, have demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) [5]. The predicted antibacterial activity (Pa=0.792) further supports exploration of this scaffold for developing new anti-infectives, particularly against drug-resistant pathogens.

Application
Selection Property
Validation Focus
5-HT receptor ligand discovery
4-Hydroxy handle for etherification/esterification
Subtype selectivity confirmation (5-HT₁D/₃/₁A vs 5-HT₂C)
Multi-target probe development
Polypharmacology prediction from in silico model
Experimental target deconvolution and selectivity profiling
HWA-152 synthesis intermediate
Validated 4-chloro N-oxide route
Route fidelity and yield optimization
Antimicrobial screening studies
Pyridine-3-carbonitrile scaffold activity
MIC determination against drug-resistant strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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